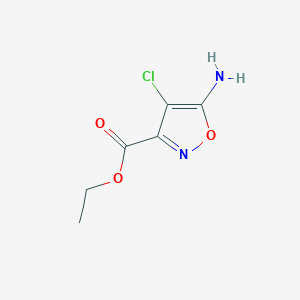

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of a catalyst such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve a one-pot cascade reaction via the ultrasonication method. This method uses ethyl nitroacetate and aromatic aldehyde in water with 20 mol% DABCO as the catalyst at 80°C for 24 hours . This approach is advantageous due to its eco-friendly nature and the ability to produce the compound in high yields.

化学反応の分析

Types of Reactions

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives.

科学的研究の応用

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

類似化合物との比較

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

5-substituted amino-isoxazole: Similar in structure but with different substituents, leading to varied biological activities.

4-substituted methoxycarbonyl-isoxazole: Another derivative with distinct chemical properties and applications.

生物活性

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with amines under controlled conditions. The key steps in the synthesis include:

- Formation of Isoxazole Ring : The initial step often involves the cyclization of a carboxylic acid derivative with an amine, utilizing reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the isoxazole ring.

- Substitution Reactions : Subsequent reactions may include chlorination or other modifications to introduce the chloro and amino groups at specific positions on the isoxazole ring.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including this compound, show promising anticancer properties . These compounds often act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer cell proliferation and apoptosis. For instance, studies have shown that certain isoxazole derivatives can exhibit IC50 values significantly lower than standard HDAC inhibitors, indicating strong inhibitory effects against various HDAC isoforms .

Antioxidant Properties

In addition to anticancer activity, this compound has been evaluated for its antioxidant properties . In vitro assays using human primary fibroblasts and model organisms like Caenorhabditis elegans have demonstrated that certain isoxazole derivatives can effectively scavenge free radicals and reduce oxidative stress . This antioxidant activity is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- HDAC Inhibition : A study reported that specific isoxazole derivatives exhibited potent HDAC inhibitory action, with some compounds showing up to 70-fold lower IC50 values against HDAC-6 compared to other isoforms . This suggests a selective targeting mechanism that could be exploited for therapeutic purposes.

- Antioxidant Testing : In vivo models demonstrated that certain derivatives not only exhibited antioxidant capabilities but also improved lifespan and healthspan metrics in C. elegans, highlighting their potential as anti-aging agents .

- Cell Proliferation Studies : In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation effectively. Compounds derived from this scaffold showed selective cytotoxicity against malignant cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Comparative Table of Biological Activities

特性

IUPAC Name |

ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDAVFYKGJEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。